molecular formula C17H25ClN2O3S B11349918 1-[(2-chlorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide

Cat. No.: B11349918
M. Wt: 372.9 g/mol
InChI Key: NTMKHBNMGJQDFH-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a diethyl group, and a methanesulfonyl group attached to a chlorophenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Diethyl Group: The diethyl group is introduced via alkylation reactions using diethyl halides.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is added through sulfonylation reactions, typically using methanesulfonyl chloride.

    Incorporation of the Chlorophenyl Moiety: The chlorophenyl group is introduced through a substitution reaction involving chlorobenzene derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is utilized in biochemical studies to investigate enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: It is employed in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-CHLOROPHENYL)METHANESULFONYL]PYRROLIDINE: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE: This compound differs by having dimethyl groups instead of diethyl groups.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPYRROLIDINE-4-CARBOXAMIDE: This compound has a pyrrolidine ring and diethyl groups, similar to the target compound but with a different ring structure.

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIETHYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its resulting chemical properties and reactivity.

Properties

Molecular Formula

C17H25ClN2O3S

Molecular Weight

372.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N,N-diethylpiperidine-4-carboxamide

InChI

InChI=1S/C17H25ClN2O3S/c1-3-19(4-2)17(21)14-9-11-20(12-10-14)24(22,23)13-15-7-5-6-8-16(15)18/h5-8,14H,3-4,9-13H2,1-2H3

InChI Key

NTMKHBNMGJQDFH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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